REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([C:15]([OH:17])=O)[CH:6]=1>>[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([C:15]([Cl:3])=[O:17])[CH:6]=1
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Name
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|
Quantity
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0.6 mol
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
|
0.1 mol
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Type
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reactant
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Smiles
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N1=CC(=CC2=CC=CC=C12)C(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 300 ml eggplant-shaped flask was equipped with a Dimroth condenser, a calcium chloride tube and a dropping funnel
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Type
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STIRRING
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Details
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After completion of the dropping, the resulting mixture was stirred continuously for about 1 hour on an oil bath at an oil bath temperature of 65° C
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Duration
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1 h
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Type
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CUSTOM
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Details
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Thereafter, the excess thionyl chloride was removed under a reduced pressure
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Name
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Type
|
product
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Smiles
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N1=CC(=CC2=CC=CC=C12)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |